BRD 4354 was sourced from the Broad Institute's chemical library, which focuses on the development of small molecules for biological research. The compound belongs to the class of organic compounds known as carboxylic acids and their derivatives, specifically identified as a trifluoroacetate derivative. Its Chemical Abstracts Service (CAS) registry number is 315698-07-8 .
The synthesis of BRD 4354 involves several steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
Key parameters during synthesis include temperature control, reaction time, and the stoichiometry of reactants to ensure high yield and purity of the final product.
The molecular structure of BRD 4354 can be described by its molecular formula, C₇H₅F₆O₄, which indicates the presence of six fluorine atoms attached to a carbon backbone. The molecular weight is approximately 227.11 g/mol.
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling or X-ray crystallography, providing insights into its binding interactions with HDAC enzymes.
BRD 4354 primarily participates in biochemical reactions involving histone deacetylases. As an inhibitor, it competes with acetylated substrates for binding to the active site of HDACs.
The mechanism by which BRD 4354 exerts its effects involves competitive inhibition of histone deacetylases. By binding to the active site of these enzymes, BRD 4354 prevents them from removing acetyl groups from lysine residues on histones.
BRD 4354 exhibits several notable physical and chemical properties:
BRD 4354 has significant potential applications in various scientific fields:
BRD 4354 is a structurally unique small molecule inhibitor exhibiting potent and selective antagonism against class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9. Its inhibition profile is characterized by quantitative IC50 values and significant selectivity margins over class I HDACs [1] [3] [6].
BRD 4354 demonstrates sub-micromolar inhibition against its primary targets:
Table 1: Inhibition Profile of BRD 4354 Against Class IIa HDACs
HDAC Isoform | IC50 (µM) | Classification |
---|---|---|
HDAC5 | 0.85 | Class IIa |
HDAC9 | 1.88 | Class IIa |
HDAC4 | 3.88 | Class IIa |
HDAC7 | 7.82 | Class IIa |
HDAC6 | 10.2 | Class IIb |
HDAC8 | 13.8 | Class I |
Beyond HDAC5/9, BRD 4354 exhibits moderate inhibitory activity against other class II HDACs:
A critical feature of BRD 4354 is its >20-fold selectivity for HDAC5/9 over class I HDACs:
The molecular structure of BRD 4354 (5-Chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol; MW: 382.89) enables its selectivity [1] [9]:
Table 2: Key Structural Features of BRD 4354 and Their Roles
Structural Motif | Role in HDAC Inhibition |
---|---|
Chloro-quinolinol group | Zinc coordination in catalytic pocket |
Ethyl-piperazine moiety | Engages acetate release channel |
Pyridinylmethyl linker | Hydrophobic stabilization in binding cleft |
In cellular systems, BRD 4354 induces hyperacetylation of histone H4, particularly at lysine residues 5, 8, 12, and 16:
BRD 4354’s epigenetic effects drive transcriptional reprogramming through two key mechanisms:
Table 3: Functional Outcomes of BRD 4354-Induced Chromatin Remodeling
Process Affected | Downstream Effect | Functional Outcome |
---|---|---|
BRD4-P-TEFb recruitment | RNA Pol II phosphorylation (Ser2) | Enhanced transcriptional elongation |
H4 polyacetylation | Chromatin decompaction | Increased accessibility of gene bodies |
Redistribution of BRD4 | Loss at enhancers; gain at gene bodies | Repression of oncogenes (e.g., MYC) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7